molecular formula C34H34N2O6 B12902171 3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid CAS No. 70815-14-4

3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B12902171
CAS No.: 70815-14-4
M. Wt: 566.6 g/mol
InChI Key: HHRJYJYCVVVXJZ-UHFFFAOYSA-N
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Description

This compound features a unique structure that includes multiple functional groups, such as diethylamino, hydroxyphenyl, ethoxy, methyl, phenylamino, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves multi-step organic reactions. One possible synthetic route is as follows:

  • Step 1: Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde

    • React 4-nitrobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride to obtain 4-(diethylamino)-2-hydroxybenzaldehyde.
  • Step 2: Synthesis of 2-Ethoxy-4-methyl-5-(phenylamino)benzaldehyde

    • React 2-ethoxy-4-methyl-5-nitrobenzaldehyde with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain 2-ethoxy-4-methyl-5-(phenylamino)benzaldehyde.
  • Step 3: Formation of Isobenzofuran-1,3-dione Intermediate

    • Condense the two aldehyde intermediates obtained in steps 1 and 2 with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the isobenzofuran-1,3-dione intermediate.
  • Step 4: Final Cyclization and Carboxylation

    • Cyclize the intermediate obtained in step 3 under acidic conditions to form the final product, 3-(4-(diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation Reactions

    • The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction Reactions

    • The nitro groups in the intermediates can be reduced to amines.
    • Common reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
  • Substitution Reactions

    • The diethylamino group can participate in nucleophilic substitution reactions.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation of the hydroxyphenyl group can lead to quinone derivatives.
  • Reduction of nitro groups results in the formation of amines.
  • Substitution reactions can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology

  • Potential applications in the design of biologically active compounds.
  • Investigated for its interactions with biological macromolecules.

Medicine

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its potential therapeutic properties.

Industry

  • Utilized in the production of advanced materials.
  • Investigated for its applications in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Dimethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid
  • 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-methoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid

Uniqueness

  • The presence of the diethylamino group in 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • The combination of ethoxy and phenylamino groups in the compound’s structure provides a distinct set of chemical and physical properties compared to similar compounds.

Properties

CAS No.

70815-14-4

Molecular Formula

C34H34N2O6

Molecular Weight

566.6 g/mol

IUPAC Name

3-(5-anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C34H34N2O6/c1-5-36(6-2)24-14-16-26(30(37)19-24)34(27-18-22(32(38)39)13-15-25(27)33(40)42-34)28-20-29(21(4)17-31(28)41-7-3)35-23-11-9-8-10-12-23/h8-20,35,37H,5-7H2,1-4H3,(H,38,39)

InChI Key

HHRJYJYCVVVXJZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC(=C3)C(=O)O)C(=O)O2)C4=C(C=C(C(=C4)NC5=CC=CC=C5)C)OCC)O

Origin of Product

United States

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